The Discovery and Development of AMG-517: A Technical Overview
The Discovery and Development of AMG-517: A Technical Overview
Introduction: AMG-517 is a potent and highly selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Developed as a potential therapeutic agent for chronic pain, its journey through preclinical and clinical studies provides valuable insights into the complexities of targeting the TRPV1 channel.[2] While demonstrating efficacy in animal models of pain, its development was ultimately halted due to a significant on-target side effect: hyperthermia.[2][3] This technical guide details the discovery, mechanism of action, and development history of AMG-517, presenting key quantitative data and experimental methodologies for researchers in drug development.
Core Discovery and Mechanism of Action
AMG-517 was identified through structure-activity relationship studies of 4-oxopyrimidines as a novel antagonist for the TRPV1 receptor.[2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat (>43°C), protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[4][5] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. The therapeutic rationale was to block this channel to prevent pain signaling.
AMG-517 functions as a competitive antagonist, binding to the TRPV1 channel to block its activation by various stimuli.[1][6] It effectively inhibits inward currents and calcium influx induced by capsaicin, low pH, and heat.[1][7] This mechanism of action was confirmed across both recombinant human and native rat TRPV1 channels.[1]
Quantitative Preclinical Data
The preclinical development of AMG-517 involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and pharmacokinetic profile.
In Vitro Potency and Selectivity
AMG-517 demonstrated high potency in inhibiting the activation of the human TRPV1 channel in various assays. Its selectivity was established by testing against other related TRP channels, where it showed significantly lower affinity.
| Parameter | Species/Cell Line | Assay Condition | Value | Reference |
| IC₅₀ | Human TRPV1-CHO | Capsaicin-induced ⁴⁵Ca²⁺ influx | 0.76 nM | [1] |
| IC₅₀ | Human TRPV1-CHO | Acid (pH 5.0)-induced ⁴⁵Ca²⁺ influx | 0.62 nM | [1] |
| IC₅₀ | Human TRPV1-CHO | Heat (45°C)-induced ⁴⁵Ca²⁺ influx | 1.3 nM | [1] |
| IC₅₀ | Rat DRG Neurons | Capsaicin-induced current | 0.68 nM | [1][6] |
| K_b_ | Rat TRPV1 | Radioligand Binding | 4.2 nM | [1][6] |
| K_b_ | Human TRPV1 | Radioligand Binding | 6.2 nM | [1][6] |
| IC₅₀ | CHO Cells | vs. TRPV2, TRPV3, TRPV4, TRPA1, TRPM8 | >20 µM | [1] |
Table 1: In Vitro Activity of AMG-517.
In Vivo Efficacy and Pharmacokinetics
In animal models, orally administered AMG-517 was effective in reducing pain behaviors. Pharmacokinetic studies in rats revealed good oral bioavailability and a long half-life.
| Parameter | Animal Model | Measurement | Value | Reference |
| ED₅₀ | Rat | Capsaicin-induced flinching | 0.33 mg/kg, p.o. | [6] |
| MED | Rat | Capsaicin-induced flinching | 0.3 mg/kg, p.o. | [1][6] |
| MED | Rat | CFA-induced thermal hyperalgesia | 0.83 mg/kg, p.o. | [6] |
| AUC₀-inf | Rat | Oral dosing | 8800 ng·hr/mL | [8] |
| t₁/₂ | Rat | Oral dosing | 31 h | [8] |
| F (%) | Rat | Oral dosing | 51% | [8] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of AMG-517 in Rats.
Clinical Development and Setbacks
AMG-517 advanced into Phase I clinical trials to assess its safety and pharmacokinetics in healthy human subjects.[3][8] However, these trials revealed a critical, dose-limiting side effect.
The Hyperthermia Challenge
Blockade of the TRPV1 channel by AMG-517 led to a marked, dose-dependent increase in core body temperature in all species tested, including humans.[3][6] This hyperthermia was found to be a reversible, on-target effect of TRPV1 antagonism.[3][5] In a Phase Ib study involving patients who had undergone molar extraction, AMG-517 administration resulted in prolonged hyperthermia, with body temperatures exceeding 40°C in some individuals.[3][8] This undesirable side effect, coupled with poor water solubility, led to the discontinuation of its clinical development for pain.[2][3]
| Parameter | Species | Dosage | Max Temperature Increase (°C) | Reference |
| Hyperthermia | Rat | 0.3 mg/kg | 0.5°C | [6] |
| Hyperthermia | Rat | 1 mg/kg | 0.6°C | [6] |
| Hyperthermia | Rat | 3 mg/kg | 1.6°C | [6] |
| Hyperthermia | Human | Post-molar extraction | >40°C total body temp | [3][8] |
Table 3: Hyperthermic Effects of AMG-517.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TRPV1 activation and its inhibition by AMG-517, as well as the general workflow for its preclinical evaluation.
Caption: Mechanism of TRPV1 activation and inhibition by AMG-517.
Caption: Generalized preclinical to clinical workflow for AMG-517.
Experimental Protocols
In Vitro: Calcium Influx Assay
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 (hTRPV1).[1]
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Methodology: Cells are cultured and plated in multi-well plates. They are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) or cultured in the presence of radioactive ⁴⁵Ca²⁺.
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Procedure: A baseline reading is established before adding varying concentrations of AMG-517. After a short incubation period, the TRPV1 channel is activated using a specific stimulus:
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Data Analysis: The change in intracellular calcium concentration is measured using a fluorometric plate reader or by scintillation counting for ⁴⁵Ca²⁺. The concentration of AMG-517 that inhibits 50% of the agonist-induced response (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.
In Vivo: Capsaicin-Induced Flinching Model
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Species: Male Sprague-Dawley rats.[6]
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Methodology: This model assesses the "on-target" activity of a TRPV1 antagonist by measuring the response to a direct TRPV1 agonist.
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Procedure: Animals are orally (p.o.) administered with vehicle or varying doses of AMG-517. After a set time (e.g., 2 hours) to allow for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw. The animals are then observed for a defined period (e.g., 1-5 minutes), and the number of flinches or licks of the injected paw is counted by an observer blinded to the treatment groups.[6][8]
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Data Analysis: The dose-dependent reduction in flinching behavior is analyzed. The effective dose that reduces the flinching response by 50% (ED₅₀) is calculated. The minimally effective dose (MED) is determined as the lowest dose that produces a statistically significant reduction in flinches compared to the vehicle-treated group.[1][6]
In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
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Species: Male Sprague-Dawley rats.[9]
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Methodology: This model induces a localized inflammation and mimics chronic inflammatory pain, assessing the anti-hyperalgesic effects of a compound.
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Procedure: A subcutaneous injection of CFA into the plantar surface of a hind paw induces inflammation, which develops over several hours to days. At a specific time post-CFA injection (e.g., 21 hours), animals are treated orally with vehicle or AMG-517.[6][9] Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a modified Hargreaves apparatus).[9]
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Data Analysis: A reduction in paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The ability of AMG-517 to increase this latency back towards baseline is measured. The MED is the lowest dose that causes a statistically significant reversal of thermal hyperalgesia.[6]
Conclusion
The development of AMG-517 provides a critical case study in drug discovery. It validated TRPV1 as a druggable target for pain and demonstrated that high potency and selectivity could be achieved. However, it also uncovered the integral role of TRPV1 in thermoregulation, revealing a significant on-target side effect that proved insurmountable for systemic administration. The data and methodologies from the AMG-517 program remain highly valuable for researchers, offering a comprehensive look at the preclinical and early clinical evaluation of a TRPV1 antagonist and highlighting the challenges that can arise even with a well-validated mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AMG-517 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benthamopen.com [benthamopen.com]
- 9. AMG-517 | CAS:659730-32-2 | TRPV1 antagonist,potent and highly selective | High Purity | Manufacturer BioCrick [biocrick.com]
